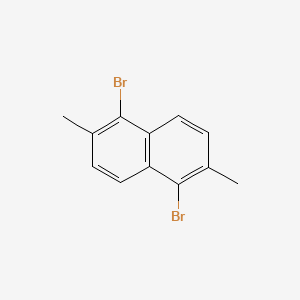

1,5-Dibromo-2,6-dimethylnaphthalene

描述

Significance of Aromatic Bromine Compounds in Synthetic Chemistry and Materials Science

Aromatic bromine compounds are of considerable importance in both synthetic chemistry and materials science. The carbon-bromine bond, while stable, is susceptible to a variety of chemical transformations, making brominated aromatics versatile intermediates. In organic synthesis, they are key precursors for cross-coupling reactions, such as Suzuki and Stille couplings, which are fundamental methods for constructing carbon-carbon bonds. researchgate.net This reactivity allows for the assembly of complex organic molecules from simpler brominated building blocks. researchgate.net

Furthermore, the introduction of bromine atoms into an aromatic system can significantly influence the material's properties. Bromine's high atomic mass can enhance properties like flame retardancy. researchgate.net Moreover, the electronic effects of bromine can modulate the optical and electronic characteristics of organic materials, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The process of bromination itself is a critical transformation in organic chemistry, with various methods developed to achieve selective and efficient synthesis of bromo-organic compounds. researchgate.netyoutube.com

Overview of Naphthalene (B1677914) as a Core Structure in Functional Molecules

Naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, serves as a fundamental building block for a wide range of functional molecules. wikipedia.org Its rigid and planar structure, combined with its extended π-electron system, provides a robust scaffold for creating materials with interesting photophysical and electronic properties. Naphthalene derivatives are found in numerous applications, from pharmaceuticals and dyes to high-performance polymers and organic electronic devices. lifechemicals.comrasayanjournal.co.in

The naphthalene core can be chemically modified at various positions, allowing for fine-tuning of its properties. For instance, the incorporation of naphthalene units into polymers can enhance their thermal stability and mechanical strength. nih.govresearchgate.net Naphthalene-based polymers are being investigated for applications in gas storage and separation, as well as for catalytic supports. nih.govresearchgate.net The ability to introduce different functional groups onto the naphthalene skeleton makes it a versatile platform for designing molecules with tailored functions for diverse scientific and technological fields. lifechemicals.comcopernicus.org

Rationale for Investigating 1,5-Dibromo-2,6-dimethylnaphthalene (DBDMN)

The scientific inquiry into this compound (DBDMN) is driven by its potential as a specialized building block for advanced materials and complex organic molecules. The rationale for its investigation is built upon the synergistic combination of its constituent parts: the reactive bromine atoms and the robust, functionalizable dimethylnaphthalene core.

A key piece of evidence for the scientific interest in DBDMN is the determination of its precise three-dimensional structure through single-crystal X-ray diffraction. iucr.org Such studies are fundamental to understanding the molecule's physical properties and how it will interact with other molecules, providing a solid foundation for predicting its behavior in larger assemblies like polymers or crystals. The published crystal structure of DBDMN reveals a planar molecule, a characteristic often sought after in the design of materials for electronics. iucr.org

The parent compound, 2,6-dimethylnaphthalene (B47086), is a well-known monomer used in the production of high-performance polyesters like polyethylene (B3416737) naphthalate (PEN). wikipedia.org PEN exhibits superior thermal and mechanical properties compared to conventional polyesters. By introducing bromine atoms at the 1 and 5 positions of the 2,6-dimethylnaphthalene core, DBDMN presents an opportunity to create novel polymers with modified properties. These bromine atoms could serve as reactive handles for further chemical modifications or polymerization reactions, potentially leading to materials with enhanced flame retardancy, different solubility characteristics, or unique electronic properties.

Furthermore, halogenated naphthalene derivatives, in general, are recognized as valuable intermediates in the synthesis of pharmaceuticals, agricultural chemicals, and photosensitive materials. google.comgoogle.com The specific substitution pattern of DBDMN, with its two bromine atoms and two methyl groups, offers a unique geometric and electronic profile that could be exploited in the design of new functional molecules. The presence of two reactive bromine sites opens up possibilities for creating linear polymers or other extended structures through cross-coupling reactions.

In essence, the investigation of DBDMN is a logical step in the broader exploration of functional organic materials. Its well-defined structure, combined with the known utility of its parent compound and the versatile reactivity of its bromine substituents, makes it a compelling target for researchers aiming to develop next-generation polymers and functional organic materials.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,5-dibromo-2,6-dimethylnaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2/c1-7-3-5-10-9(11(7)13)6-4-8(2)12(10)14/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCKXYUJTNKMQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=C(C=C2)C)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679475 | |

| Record name | 1,5-Dibromo-2,6-dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20027-95-6 | |

| Record name | 1,5-Dibromo-2,6-dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization Techniques and Structural Analysis

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. For 1,5-dibromo-2,6-dimethylnaphthalene, this technique has furnished a comprehensive understanding of its molecular geometry and the forces governing its crystal lattice.

A single-crystal X-ray diffraction study conducted at a low temperature of 133 K has provided high-precision data on the structure of this compound. iucr.org The refinement of the crystal structure resulted in a low R-factor of 0.024, indicating a very good agreement between the experimental data and the final structural model. iucr.org

Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₀Br₂ |

| Molecular Weight | 314.02 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Temperature (K) | 133 |

| R-factor | 0.024 |

| wR-factor | 0.054 |

| Data-to-parameter ratio | 24.6 |

Data sourced from a single-crystal X-ray study. iucr.org

The analysis reveals that the this compound molecule is essentially planar. iucr.org The naphthalene (B1677914) core, a bicyclic aromatic system, inherently favors a planar conformation to maximize π-orbital overlap. The attached bromine atoms and methyl groups lie nearly in the same plane as the naphthalene rings. The bond lengths within the molecule are consistent with the characteristic pattern expected for a naphthalene system. iucr.org

The arrangement of molecules within the crystal lattice is a critical factor influencing the material's bulk properties. In the case of this compound, the crystal packing is notable for the absence of specific strong, directional intermolecular interactions. iucr.org The analysis of the crystal structure shows no short contacts that would indicate the presence of significant halogen bonds (Br···Br), C-H···π interactions, or π···π stacking. iucr.org This suggests that the crystal packing is primarily governed by weaker, non-directional van der Waals forces. The tendency for different intermolecular interactions to occur is not solely a function of their in-vacuo energy but also depends on the frequency of their occurrence compared to random chance. rsc.org

A key feature of the crystal structure of this compound is the presence of crystallographic inversion symmetry. iucr.org The molecule is located on a crystallographic inversion center, meaning that for every atom at coordinates (x, y, z), there is an identical atom at (-x, -y, -z) relative to the center of the unit cell. This symmetry element simplifies the crystallographic description, as only half of the molecule is unique. iucr.org

Single-Crystal X-ray Diffraction Studies

Scanning Probe Microscopy (SPM) for On-Surface Analysis

Scanning probe microscopy techniques are powerful tools for investigating the structure and properties of materials at the nanoscale, including the direct visualization of molecular assemblies on surfaces.

Scanning Tunneling Microscopy (STM) is a specialized SPM technique that can image conductive surfaces with atomic resolution. It is widely used to study the self-assembly of molecules into ordered two-dimensional structures and to monitor chemical reactions occurring on a surface in real-time. In a typical STM experiment, a sharp metallic tip is brought very close to a conductive substrate, and a bias voltage is applied. The resulting quantum tunneling current is extremely sensitive to the tip-sample distance, allowing for the generation of a topographic map of the surface.

While specific STM studies focusing on the on-surface assembly of this compound are not prominently detailed in the reviewed literature, the technique is highly applicable to such brominated aromatic compounds. These molecules can serve as precursors for on-surface synthesis, where dehalogenation and subsequent coupling reactions can be induced by thermal annealing and monitored with STM. For instance, similar halogenated molecules are often used to create covalent nanostructures, such as graphene nanoribbons or molecular wires, on catalytic metal surfaces like gold, silver, or copper. The STM allows researchers to characterize the initial self-assembled monolayer, observe intermediate states, and confirm the structure of the final reaction products.

General studies using STM have successfully examined the adsorption and ordering of various molecules on electrode surfaces. For example, dithiol molecules on Pt(111) electrodes have been shown to form ordered adlattices, with the molecular orientation and packing being dependent on factors like adsorbate concentration and electrode potential. nih.gov This demonstrates the capability of STM to provide detailed insights into molecular behavior at interfaces, a principle that is directly transferable to the study of this compound on suitable substrates.

Scanning Tunneling Microscopy (STM) for Molecular Assembly and Reaction Monitoring

Visualization of Strain-Induced Isomeric Transformations in Metal-Organic Chains

The isomerization of dimethylnaphthalene (DMN) isomers is a critical process, particularly for producing 2,6-DMN, a key component in high-performance polymers like polyethylene (B3416737) naphthalate (PEN). researchgate.netresearchgate.net The transformation of 1,5-DMN to 2,6-DMN often proceeds through an intermediate, 1,6-DMN. researchgate.net This process can be effectively catalyzed by acidic beta zeolite. researchgate.net

A detailed mechanistic study using the ONIOM(M06-L/6-31G(d,p):UFF) level of theory has elucidated the reaction pathway. researchgate.netresearchgate.net The isomerization process within the zeolite's nanoreactor involves three main steps:

Protonation: The process begins with the protonation of the DMN molecule, which leads to the formation of a naphthalenic carbocation. researchgate.netresearchgate.net

Methyl Shift: This is the rate-determining step, involving an intramolecular shift of a methyl group from one position to another on the naphthalene ring. researchgate.netresearchgate.net The activation energy for the 1,5- to 1,6-DMN transformation is approximately 24.0-25.69 kcal/mol, while the subsequent shift to 2,6-DMN requires a lower activation energy of 20.8-21.05 kcal/mol. researchgate.netresearchgate.net

Proton Back-Donation: The final step involves the anionic zeolite framework removing a proton from the carbocation, yielding the isomerized DMN product. researchgate.net

Observation of Ordered Structures Stabilized by Intermolecular Halogen Bonds

The specific role of intermolecular halogen bonds in stabilizing ordered structures of this compound is an area of ongoing research. While direct studies on this compound are not extensively detailed in the provided results, the principles of halogen bonding are well-established in the formation of supramolecular assemblies. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. In the context of this compound, the bromine atoms could potentially form halogen bonds with electron-donating groups on adjacent molecules, leading to the formation of ordered, self-assembled structures. The directionality and strength of these bonds would play a critical role in dictating the packing and morphology of the resulting crystalline or aggregated material.

Analysis of Chiral-Selective Polymer Formation

In the synthesis of chiral polymers, derivatives of dibromonaphthalene have been utilized as building blocks. nsf.gov For instance, derivatives of 1,8-dibromonaphthalene (B102958) have been employed in the creation of multilayered 3D chiral folding polymers. nsf.gov The synthesis of these complex structures can be achieved through methods like the Suzuki-Miyaura cross-coupling reaction, where the choice of a chiral catalyst, such as one containing S-BINAP, can induce diastereoselectivity. nsf.gov

The resulting polymers can exhibit well-defined, compacted triple-column and multiple-layer frameworks. nsf.gov The analysis of these chiral polymers often involves techniques like Gel Permeation Chromatography (GPC) to determine molecular weights (Mw) and polydispersity indices (PDI), and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry to confirm the number of repeating units. nsf.gov X-ray structural analysis of model compounds can provide definitive evidence of the diastereochemistry and the spatial arrangement of the polymer chains. nsf.gov

Table 1: Analytical Data for Chiral Polymers

| Polymer | Mw (GPC) | Mn (GPC) | PDI (Mw/Mn) | Mw (MALDI-TOF) |

|---|---|---|---|---|

| 1A | N/A | N/A | N/A | 2439 |

| 1B | 72,321 | 51,135 | 1.41 | N/A |

| 1C | N/A | N/A | N/A | 1533 |

| 2A | 58,570 | 42,126 | 1.39 | N/A |

| 2B | 55,199 | 45,143 | 1.22 | N/A |

| 2C | 53,136 | 40,854 | 1.30 | N/A |

Data sourced from a study on multilayer 3D chiral folding polymers. nsf.gov

Scanning Tunneling Spectroscopy (STS) for Electronic Properties

Scanning Tunneling Spectroscopy (STS) is a powerful technique for probing the local electronic structure of molecules at the atomic scale.

Determination of HOMO-LUMO Gaps

Theoretical studies, often employing density functional theory (DFT), are instrumental in predicting the electronic properties of molecules, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. researchgate.net The HOMO-LUMO gap is a critical parameter that influences a molecule's chemical reactivity, optical properties, and charge transport characteristics. researchgate.net For derivatives of 3-phenylbenzo[d]thiazole-2(3H)-imine, for example, DFT calculations using the M06-2x method have shown how substituent and solvent effects can modulate this gap. researchgate.net While specific STS measurements for this compound are not detailed in the provided results, this technique would be the experimental counterpart to these theoretical calculations, allowing for the direct measurement of the HOMO-LUMO gap of the molecule when adsorbed on a conductive surface.

Probing Molecular Orbital Resonances

Scanning Tunneling Microscopy and Spectroscopy can be used to visualize the spatial distribution of molecular orbitals. rsc.org By acquiring differential conductance (dI/dV) maps at energies corresponding to molecular orbital resonances, the shapes of these orbitals can be imaged. rsc.org Furthermore, inelastic electron tunneling spectroscopy (IETS) with an STM can excite vibrational modes within a single molecule. aps.org The action spectrum derived from these vibrationally induced events can reveal more vibrational modes than conventional IETS. aps.org For this compound, this would mean that not only could its frontier orbitals (HOMO and LUMO) be imaged, but the vibrational modes associated with its various bonds (e.g., C-Br, C-C, C-H) could also be probed at the single-molecule level.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-Dimethylnaphthalene (B47086) |

| Polyethylene naphthalate |

| 1,6-Dimethylnaphthalene |

| 1,8-dibromonaphthalene |

| S-BINAP |

Spectroscopic Characterization in Solution and Solid State

Spectroscopic techniques are indispensable for the elucidation of the molecular structure and purity of organic compounds. In the case of this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and optical spectroscopies would be employed to confirm its identity and study its electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the methyl carbons, the brominated aromatic carbons, the non-brominated aromatic carbons, and the quaternary aromatic carbons. The chemical shifts of the carbons directly bonded to bromine would be significantly affected.

| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |

| 1,5-Dimethylnaphthalene (B47167) | δ 7.88 (d), 7.40 (t), 7.33 (d), 2.70 (s) | Not available |

Table 1: Illustrative NMR Data for a Related Compound.

Mass Spectrometry (GC-MS, HRMS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis of this compound would provide its retention time and a mass spectrum. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic peaks due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of bromine atoms and methyl groups.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula of C₁₂H₁₀Br₂.

Specific mass spectrometry data for this compound is not available. The following table shows data for the parent compound, 2,6-dimethylnaphthalene.

| Compound | GC-MS (m/z) | HRMS (Calculated) |

| 2,6-Dimethylnaphthalene | 156 (M⁺), 141, 115 | 156.0939 |

Table 2: Illustrative Mass Spectrometry Data for a Related Compound.

Optical Spectroscopies (UV/Vis, FTIR)

Optical spectroscopies provide information about the electronic transitions and vibrational modes of a molecule.

UV/Vis Spectroscopy: The UV/Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would exhibit absorption bands characteristic of the naphthalene chromophore. The positions and intensities of these bands would be influenced by the bromo and methyl substituents.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would show characteristic absorption bands for the various functional groups present in the molecule. Key expected vibrations include C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and C-Br stretching. The FTIR spectrum of the related compound 2,6-dibromo-1,5-naphthyridine (B3266353) shows characteristic peaks that can offer some insight. np-mrd.org

As specific optical spectroscopy data for this compound is not available, the following table provides illustrative data for related compounds.

| Technique | Compound | Key Observations |

| UV/Vis | 2,6-Dimethylnaphthalene | Absorption maxima characteristic of the naphthalene system. |

| FTIR | 2,6-Dibromo-1,5-naphthyridine | Vibrational bands corresponding to the aromatic ring and C-Br bonds. np-mrd.org |

Table 3: Illustrative Optical Spectroscopy Information for Related Compounds.

Thermal Analysis (TGA, DSC)

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For this compound, TGA would indicate its thermal stability and decomposition temperature. A stable compound would show minimal weight loss until it reaches its decomposition or boiling point.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. For this compound, DSC analysis would reveal its melting point and any other phase transitions. The melting point is a key physical property for assessing the purity of a crystalline solid.

Specific thermal analysis data for this compound is not available in the searched literature.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is extensively employed to predict the properties of molecules like 1,5-dibromo-2,6-dimethylnaphthalene and to elucidate the mechanisms of their chemical transformations.

Prediction of Molecular Models and Optimized Geometries

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in the this compound molecule. By minimizing the total energy of the system, the optimized geometry, including bond lengths and angles, can be accurately predicted. While specific, publicly available DFT data for the optimized geometry of isolated this compound is limited, the expected structural parameters can be inferred from calculations on similar naphthalene (B1677914) derivatives.

These calculations would typically reveal a naphthalene core that is largely planar, with the methyl and bromine substituents causing minor steric distortions. The carbon-carbon bond lengths within the naphthalene rings would be intermediate between single and double bonds, characteristic of aromatic systems. The C-Br and C-CH₃ bond lengths and the bond angles around the substituted carbon atoms are also key parameters obtained from these calculations. This foundational data is essential for understanding the molecule's reactivity and its interactions with surfaces.

Table 1: Representative DFT-Calculated Geometrical Parameters for Naphthalene Derivatives (Note: This table provides illustrative data for similar compounds in the absence of specific published values for this compound.)

| Parameter | Typical Value (Å or °) |

|---|---|

| C-C (aromatic) | 1.36 - 1.43 |

| C-H | ~1.09 |

| C-C (methyl) | ~1.51 |

| C-Br | ~1.90 |

| C-C-C (ring) | 118 - 122 |

| H-C-H (methyl) | ~109.5 |

Analysis of Electronic Structure (e.g., PDOS, HOMO-LUMO)

The electronic structure of this compound, particularly the distribution of its frontier molecular orbitals, dictates its chemical behavior. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity.

For this compound, the HOMO is expected to be a π-orbital distributed across the naphthalene core, while the LUMO would be a corresponding π*-antibonding orbital. The presence of bromine and methyl substituents would modulate the energies of these orbitals.

The Projected Density of States (PDOS) analysis provides further insight by decomposing the total density of states into contributions from individual atoms or orbitals. This is particularly useful when studying the molecule adsorbed on a surface, as it reveals the nature and extent of orbital hybridization between the molecule and the substrate. For instance, in the on-surface synthesis of graphene nanoribbons from this precursor, PDOS calculations show the electronic states of the resulting nanostructures on a Cu(111) surface.

Table 2: Conceptual Electronic Properties from DFT (Note: This table outlines the type of information obtained from DFT calculations on the electronic structure.)

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicator of chemical reactivity and kinetic stability. |

| PDOS | Projection of the total electronic density of states onto constituent atoms or orbitals. | Details the electronic contribution of different parts of the molecule and its interaction with a substrate. |

Elucidation of Reaction Mechanisms and Pathways on Surfaces

DFT calculations have been pivotal in understanding the on-surface reactions of this compound on various metallic substrates, such as gold (Au(111)), silver (Ag(111)), and copper (Cu(111)). These studies reveal how the substrate influences the reaction pathway, leading to different products.

On Au(111), the molecule tends to form ordered structures stabilized by halogen bonds, desorbing at higher temperatures without significant reaction. nih.gov On Ag(111), the molecules first form halogen-bonded structures and then transition to organometallic intermediates before desorbing. nih.gov In contrast, on the more reactive Cu(111) surface, this compound undergoes a series of transformations. nih.gov At room temperature, organometallic structures are formed. nih.gov Upon annealing, an intermolecular cyclodehydrogenation reaction occurs, where C-C bonds are formed between the debrominated carbon atoms and the methyl groups of adjacent molecules. nih.gov This process leads to the formation of dibenz[a,h]anthracene (B1670416) derivatives and ultranarrow chiral-edge graphene nanoribbon motifs. nih.gov DFT calculations help to map out the energy landscape of these reaction pathways, identifying transition states and reaction intermediates, thus explaining the observed selectivity.

Understanding of Intermolecular and Molecule-Substrate Interactions

The initial stages of on-surface synthesis are governed by intermolecular and molecule-substrate interactions. DFT calculations, often incorporating van der Waals corrections, are essential for accurately describing these non-covalent interactions.

For this compound on Au(111), DFT reveals that the self-assembly is driven by intermolecular halogen bonding between the bromine atoms of neighboring molecules. nih.gov The molecule-substrate interaction is weaker, allowing for the formation of well-ordered molecular islands. On Ag(111), a similar initial halogen-bonded network is observed, but the stronger interaction with the silver surface facilitates the cleavage of the C-Br bonds at elevated temperatures, leading to the formation of organometallic species. nih.gov On Cu(111), the molecule-substrate interaction is even stronger, promoting the direct formation of organometallic structures at room temperature. nih.gov DFT calculations can quantify the adsorption energies of the molecule on these different surfaces, providing a theoretical basis for the experimentally observed behaviors.

Tight-Binding (TB) and Mean-Field Hubbard (MFH) Calculations

While DFT is powerful for describing the ground state properties of molecules and their reactions, Tight-Binding (TB) and Mean-Field Hubbard (MFH) models are often employed to explore the electronic and magnetic properties of the extended systems that can be formed from precursors like this compound, such as graphene nanoribbons (GNRs).

Simulation of Energy Spectra and Local Density of States (LDOS)

The on-surface synthesis using this compound can produce chiral GNRs, which have a mix of zigzag and armchair edge structures. The electronic properties of these GNRs are a key area of investigation. Tight-binding models, which are a simplified quantum mechanical approach, are well-suited for calculating the electronic band structure and density of states of such large, periodic systems.

TB calculations predict that the electronic properties of GNRs are highly dependent on their width and edge structure. For the chiral GNRs formed from this precursor, TB models can simulate their energy spectra, revealing the presence of a bandgap and any localized edge states that may arise. The Local Density of States (LDOS), which can be compared with scanning tunneling spectroscopy (STS) measurements, can also be simulated using TB methods.

The Mean-Field Hubbard (MFH) model builds upon the tight-binding approach by including electron-electron interactions, which are particularly important for understanding the magnetic properties of GNRs with zigzag edges. For chiral GNRs, the MFH model can predict the emergence of spin-polarized edge states and their impact on the electronic band structure. arxiv.org These calculations show that even for chiral GNRs, features characteristic of zigzag edges, such as spin-splittings in the density of states, can be present, influencing their potential use in spintronic devices. arxiv.org

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Dibenz[a,h]anthracene |

| Gold |

| Silver |

| Copper |

Many-Body Perturbation Theory (GW) Calculations

Many-Body Perturbation Theory (MBPT) serves as a powerful framework in condensed matter physics and quantum chemistry for the theoretical study of ground- and excited-state properties of materials. arxiv.org Within this framework, the GW approximation has emerged as a state-of-the-art method for accurately calculating electronic band structures and photoemission spectra. arxiv.org The GW approximation, in conjunction with the Bethe-Salpeter equation (BSE), is also instrumental in predicting optical spectra. arxiv.org

The application of these sophisticated computational methods allows for a deeper understanding of the electronic behavior of complex molecules. The GW method, in its various implementations such as the one-shot GW (G₀W₀) and self-consistent GW, refines the electronic energies by calculating the quasiparticle energies, which represent the energies required to add or remove an electron from the system. arxiv.org

As of the latest available research, specific studies performing Many-Body Perturbation Theory (GW) calculations on this compound to refine its electronic properties and determine its quasiparticle energies have not been reported in the scientific literature.

While the GW approximation is a well-established method for such investigations, its application to every specific chemical compound is not yet exhaustive. The computational resources and expertise required for these calculations mean that they are typically applied to materials with specific scientific or technological interest.

Future theoretical studies may undertake GW calculations on this compound to provide valuable insights into its electronic structure, including the precise energies of its frontier orbitals (Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital) and its fundamental electronic band gap. Such data would be crucial for understanding its potential applications in electronic and optoelectronic devices.

Applications and Advanced Materials Development

Precursor for Polycyclic Aromatic Hydrocarbons (PAHs) and Nanographenes (NGs)

The rigid, planar structure of the naphthalene (B1677914) core makes 1,5-Dibromo-2,6-dimethylnaphthalene an ideal starting point for the synthesis of larger, π-conjugated systems like polycyclic aromatic hydrocarbons (PAHs) and nanographenes. These materials are of significant interest for their unique electronic and optical properties.

Dibenz[a,h]anthracene (B1670416) is a five-ring polycyclic aromatic hydrocarbon known for its interesting photophysical properties and as a structural motif in advanced materials. nih.govresearchgate.net While direct synthesis from this compound is not explicitly detailed in the literature, its structure is amenable to established synthetic strategies for creating complex PAHs.

A plausible route involves a twofold cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce vinyl or aryl functionalities at the 1- and 5-positions. This would be followed by an intramolecular cyclization reaction, likely a Diels-Alder or a Scholl-type oxidative cyclization, to form the additional aromatic rings and construct the final dibenz[a,h]anthracene skeleton. nih.govresearchgate.net The methyl groups on the naphthalene core would remain as substituents on the final PAH, influencing its solubility and solid-state packing. The synthesis of various anthracene (B1667546) derivatives often relies on such cyclization strategies from appropriately substituted precursors. chemrxiv.orgnih.gov

Graphene nanoribbons (GNRs) are quasi-one-dimensional strips of graphene that exhibit quantum confinement effects, leading to tunable electronic bandgaps. The precise synthesis of GNRs with specific widths and edge structures is crucial for their application in nanoelectronics. On-surface synthesis, where precursor molecules are polymerized on a metal surface, is a powerful method for creating atomically precise GNRs.

A derivative of the target compound, 2,6-dibromo-1,5-diphenylnaphthalene, has been successfully used as a precursor for the on-surface synthesis of a chiral graphene nanoribbon with a unique mixed cove-edge and armchair-edge structure on a Au(111) surface. The synthesis of this precursor would logically start from 2,6-dimethylnaphthalene (B47086), a close isomer of the 1,5-dimethylnaphthalene (B47167) from which the title compound is derived. nacatsoc.orgwikipedia.org The on-surface polymerization of this diphenyl-substituted dibromonaphthalene precursor proceeds via Ullmann coupling to form polymer chains, which then undergo cyclodehydrogenation at higher temperatures to form the final graphene nanoribbon structure.

Zethrenes are a class of PAHs characterized by a unique Z-shaped structure and significant open-shell diradical character, making them highly promising for applications in spintronics and nonlinear optics. wikipedia.org The synthesis of zethrenes and their derivatives often relies on the coupling and cyclization of naphthalene-based precursors. rsc.org

For instance, zethrene (B12695984) diimides have been synthesized via C-C cross-coupling reactions starting from 1,8-dibromo-naphthalene monoimide precursors. This demonstrates the utility of dibromonaphthalenes in constructing the zethrene core. While a direct synthesis from this compound has not been specifically reported, it represents a viable starting material for creating novel zethrene derivatives. A synthetic strategy could involve a palladium-catalyzed coupling reaction, such as a Heck reaction, to build the central ring system, a method that has been successfully employed for the parent zethrene. wikipedia.org The presence of the 2,6-dimethyl substituents would be expected to modify the electronic properties and stability of the resulting diradicaloid.

Building Block for Conjugated Polymers and Organic Electronic Materials

The ability to form polymers with extended π-conjugation is a key application of di-halogenated aromatic compounds. This compound can be used as a monomer in various polymerization reactions to create materials for organic electronics.

Conjugated copolymers incorporating alternating electron-rich (e.g., thiophene) and electron-deficient (e.g., benzo[c] nih.govwikipedia.orgrsc.orgthiadiazole) units are widely used in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The polymerization of di-bromo monomers with di-stannyl or di-boronic ester comonomers via Stille or Suzuki coupling is the primary method for synthesizing these materials. nih.govrsc.org

This compound can serve as a monomer in these reactions. For example, a Stille polycondensation with a bis(trimethylstannyl)thiophene comonomer would yield a copolymer where the 2,6-dimethylnaphthalene unit is linked to thiophene (B33073) rings. nih.govresearchgate.netresearchgate.net Similarly, a Suzuki polymerization with a benzo[c] nih.govwikipedia.orgrsc.orgthiadiazole diboronic ester would produce a donor-acceptor copolymer. researchgate.netrsc.org The properties of the resulting polymer, such as its bandgap and charge carrier mobility, would be influenced by the specific comonomer and the electronic contribution of the 2,6-dimethylnaphthalene unit.

Table 1: Potential Polymer Properties via Cross-Coupling Polymerization

| Polymerization Type | Comonomer Example | Resulting Polymer Class | Potential Application |

| Stille Coupling | 2,5-bis(trimethylstannyl)thiophene | Thiophene-Naphthalene Copolymer | Organic Field-Effect Transistors (OFETs) |

| Suzuki Coupling | Benzo[c] nih.govwikipedia.orgrsc.orgthiadiazole-4,7-diboronic acid bis(pinacol) ester | Donor-Acceptor Copolymer | Organic Photovoltaics (OPVs) |

Naphthalene tetracarboxylic diimides (NTDIs) are a class of high-performance n-type (electron-transporting) organic semiconductors. The angular, or "bent," geometry of NTDIs derived from 1,2,5,6-naphthalenetetracarboxylic acid can lead to unique molecular packing and improved device performance compared to their linear counterparts.

This compound is a key starting material for the synthesis of these angular NTDIs. The synthetic sequence begins with a cyanation reaction, typically using copper cyanide, to convert the two bromine atoms into nitrile groups, yielding 1,5-dicyano-2,6-dimethylnaphthalene. Subsequent oxidation of the methyl and nitrile groups under harsh conditions (e.g., with potassium dichromate and sodium hydroxide (B78521) at high temperature) produces the tetracarboxylic acid intermediate. This intermediate is then reacted with various primary amines to form the final angular naphthalene tetracarboxylic diimide products.

Table 2: Performance of an Angular NTDI-based Organic Thin-Film Transistor (OTFT)

| NTDI Derivative | Electron Mobility (μ) | Threshold Voltage (Vth) | On/Off Current Ratio (Ion/Ioff) |

| N,N'-bis(n-octyl)-1,2,5,6-NTDI | 0.12 cm2 V-1 s-1 | 38 V | > 105 |

| Data derived from studies on OTFTs fabricated using angular NTDIs synthesized from this compound precursors. |

These NTDIs have been successfully incorporated into organic thin-film transistors (OTFTs), demonstrating excellent n-channel semiconductor behavior with high electron mobilities and good on/off ratios.

Design of Angular-Shaped Naphthalene Derivatives for Organic Electronics

The quest for novel organic semiconductors with enhanced performance and stability has led researchers to explore non-linear or "angular" molecular architectures. The structural rigidity and defined geometry of the naphthalene unit in this compound make it an attractive starting point for the synthesis of such angular derivatives.

The strategic functionalization of this compound allows for the construction of larger, more complex aromatic systems. The bromine atoms serve as versatile handles for cross-coupling reactions, enabling the extension of the π-conjugated system in specific directions. This controlled growth can lead to the formation of V-shaped or zigzag-shaped molecules. These non-linear structures can influence the molecular packing in the solid state, a critical factor for efficient charge transport in organic electronic devices. The methyl groups, while seemingly simple, can play a crucial role in tuning the solubility of the resulting derivatives and influencing their thin-film morphology.

Research in this area focuses on synthesizing novel angular naphthalene-based materials and characterizing their photophysical and electrochemical properties. The goal is to establish structure-property relationships that can guide the design of next-generation organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The specific substitution pattern of this compound provides a predictable framework for creating materials with tailored electronic energy levels (HOMO and LUMO) and charge carrier mobilities.

Role in Supramolecular Chemistry and Crystal Engineering

The precise arrangement of atoms in this compound makes it a subject of interest in the fields of supramolecular chemistry and crystal engineering, where the focus is on controlling the assembly of molecules into well-defined, functional architectures.

Investigation of Halogen Bonding in Planar Supramolecular Systems

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (in this case, bromine) and a nucleophilic site. bohrium.com In this compound, the bromine atoms can act as halogen bond donors. This property is exploited to direct the self-assembly of molecules on surfaces or in the crystalline state. acs.org

Studies have shown that molecules with similar substitution patterns can form intricate, planar supramolecular networks. acs.org The directionality and strength of halogen bonds are comparable to those of hydrogen bonds, making them a powerful tool for designing complex molecular arrangements. bohrium.com The interplay between halogen bonding and other non-covalent interactions, such as π-π stacking and van der Waals forces, can lead to the formation of robust and predictable two-dimensional and three-dimensional structures. The investigation of these interactions provides fundamental insights into molecular recognition and self-assembly processes.

Design of Materials with Tailored Intermolecular Interactions

The ability to control how molecules interact with each other is at the heart of crystal engineering. The specific substitution pattern of this compound offers a template for designing materials with desired intermolecular interactions. The bromine atoms, as established, are key players in forming halogen bonds. bohrium.com

By co-crystallizing this compound with other molecules that can act as halogen bond acceptors (e.g., molecules containing nitrogen, oxygen, or sulfur atoms), it is possible to create binary or multi-component crystals with specific network topologies. The methyl groups can also influence the packing arrangement by introducing steric effects and participating in weaker C-H···π interactions. This level of control allows for the rational design of materials with tailored properties, such as specific melting points, solubilities, and even optical or electronic characteristics that arise from the collective behavior of the assembled molecules. The ultimate goal is to create functional materials from the bottom up, with properties that are pre-determined by the design of the molecular components and their interactions.

An in-depth look at the chemical compound this compound reveals a molecule of significant interest in the advancement of materials science and nanotechnology. Its unique structure serves as a versatile building block for creating novel materials with tailored properties. This article explores the future research directions and potential innovations stemming from this intriguing compound.

Future Research Directions and Potential Innovations

The unique chemical architecture of 1,5-dibromo-2,6-dimethylnaphthalene (DBDMN) positions it as a key precursor for cutting-edge research and development. The strategic placement of its bromine and methyl groups allows for a wide range of chemical modifications, paving the way for innovations in catalysis, functional materials, and nanotechnology.

常见问题

Q. What safety protocols are essential when handling 1,5-Dibromo-2,6-dimethylnaphthalene in laboratory settings?

- Methodological Answer : Follow strict personal protective equipment (PPE) guidelines, including chemical-resistant gloves, lab coats, and safety goggles. Use fume hoods for handling powdered forms to avoid inhalation. In case of skin contact, wash immediately with water for 15 minutes. For spills, isolate the area, wear PPE, and use inert absorbents (e.g., sand) for cleanup. Store in a cool, dry place away from oxidizing agents. Refer to SDS data indicating skin/eye irritation (Category 2/2A) and acute toxicity risks .

Q. What synthetic routes are effective for producing this compound?

- Methodological Answer : A high-yield route involves brominating 2,6-dimethylnaphthalene with excess bromine under controlled conditions. Catalyst recycling studies show Pd-based catalysts achieve initial yields of ~91%, though efficiency drops to ~78% after five cycles due to deactivation (Table 5). Optimize reaction parameters (e.g., temperature, stoichiometry) and consider catalyst regeneration techniques to mitigate losses .

Advanced Research Questions

Q. How does strain-induced isomerization of this compound enable nanostructure fabrication?

- Methodological Answer : Deposition onto catalytically active copper substrates induces debromination, forming 1D metal-organic chains (MOCs). Thermal treatment and controlled cooling induce skeletal rearrangements via mechanical strain, captured via non-contact atomic force microscopy (nc-AFM). This method enables tailored nanostructures for quantum materials .

Q. What strategies address catalyst deactivation during iterative synthesis?

- Methodological Answer : Catalyst recycling experiments (Table 5) reveal a ~13% yield drop over five cycles. To counteract deactivation:

Q. How do substrate choices influence on-surface reaction pathways?

- Methodological Answer : Substrate reactivity dictates debromination and coupling steps. On copper, debromination dominates, forming MOCs. On inert surfaces (e.g., Au), selective C-H activation may occur. Use scanning tunneling microscopy (STM) to map reaction intermediates and adjust substrate electronic properties to steer pathways .

Q. How can researchers resolve discrepancies in catalytic efficiency data?

- Methodological Answer : Analyze variables such as catalyst loading, solvent purity, and trace contaminants. Cross-validate using kinetic studies (e.g., turnover frequency calculations) and characterization (XPS, TEM) to identify deactivation mechanisms (e.g., leaching, poisoning). Reproduce experiments under inert atmospheres to exclude oxidative effects .

Key Research Findings

- Nanostructure Fabrication : Strain-induced isomerization on Cu substrates produces functional MOCs with applications in quantum computing .

- Catalyst Optimization : Pd-based catalysts require regeneration after 3–4 cycles to maintain >80% yield .

- Substrate Engineering : Reactive vs. inert substrates enable divergent reaction pathways (debromination vs. C-H activation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。